
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylpiperazine moiety attached to a propan-2-amine backbone, and it is commonly used in research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-ethylpiperazine with a suitable propan-2-amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-phenylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-isopropylpiperazin-1-yl)propan-2-amine trihydrochloride
Uniqueness
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C9H24Cl3N3 |
|---|---|
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine;trihydrochloride |
InChI |
InChI=1S/C9H21N3.3ClH/c1-3-11-4-6-12(7-5-11)8-9(2)10;;;/h9H,3-8,10H2,1-2H3;3*1H/t9-;;;/m1.../s1 |
Clave InChI |
CHRDHSSPFFLBGB-NRYJBHHQSA-N |
SMILES isomérico |
CCN1CCN(CC1)C[C@@H](C)N.Cl.Cl.Cl |
SMILES canónico |
CCN1CCN(CC1)CC(C)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


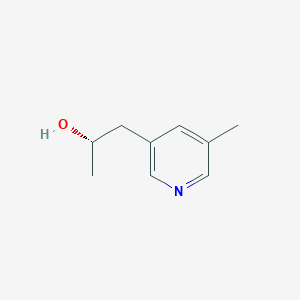

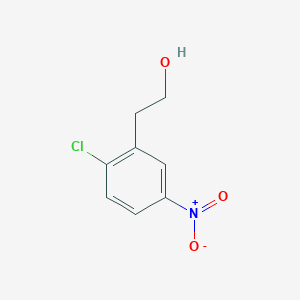
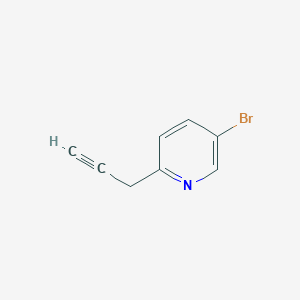


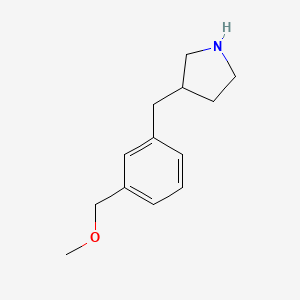
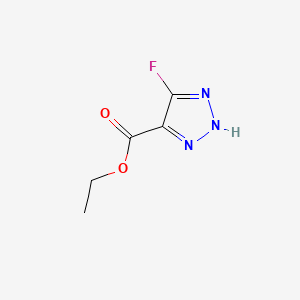
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)
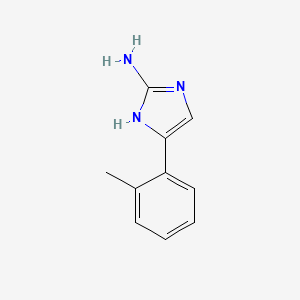

![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)


